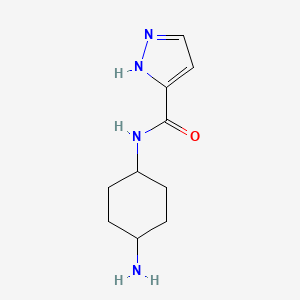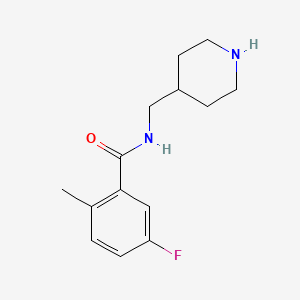
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide, also known as ACPD, is a small molecule compound that has been widely used in scientific research due to its unique biochemical and physiological effects.
Mécanisme D'action
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide binds to the extracellular domain of mGluR1 and induces a conformational change that activates the receptor. This activation leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This compound also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system. This compound-induced activation of mGluR1 leads to the inhibition of presynaptic neurotransmitter release and the enhancement of postsynaptic responses. This modulation of synaptic transmission and plasticity has been implicated in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for mGluR1, as well as its ability to cross the blood-brain barrier. However, this compound has several limitations, such as its short half-life and the potential for off-target effects. Additionally, this compound may not be suitable for in vivo experiments due to its poor solubility and stability.
Orientations Futures
For the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in scientific research include the development of more potent and selective mGluR1 agonists, as well as the investigation of the role of mGluR1 in various physiological and pathological conditions. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-aminocyclohexanone with hydrazine, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the intermediate product with ammonia to yield this compound. The purity of the final product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the function of glutamate receptors, specifically the metabotropic glutamate receptor subtype 1 (mGluR1). This compound acts as an agonist of mGluR1, which regulates synaptic transmission and plasticity in the central nervous system. This compound has also been used to study the role of mGluR1 in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h5-8H,1-4,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWRLBUELLQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)

![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
